Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Description
Chemical Identity and Nomenclature
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS No. 712-92-5) is a heterocyclic compound belonging to the imidazolidinone class. Its systematic IUPAC name is ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate . The molecular formula is C₈H₁₀N₂O₄ , with a molecular weight of 198.18 g/mol . The structure features a five-membered imidazolidinone ring fused with an ethyl acetate group, where the double bond at the 4-position introduces planarity and conjugation (Figure 1).
Key identifiers :
| Property | Value |
|---|---|
| CAS No. | 712-92-5 |
| Molecular Formula | C₈H₁₀N₂O₄ |
| SMILES | O=C(OCC)/C=C(C(N1C)=O)/NC1=O |
| InChI Key | WQYWJEJGDFUXDW-SNAWJCMRSA-N |
The compound’s stereoelectronic properties are influenced by the conjugated enone system and the electron-withdrawing carbonyl groups, which enhance its reactivity in cycloaddition and nucleophilic substitution reactions.
Historical Context and Discovery
The synthesis of imidazolidinone derivatives dates to early 20th-century studies on urea condensation reactions. This compound emerged as a specific target during mid-20th-century efforts to develop heterocyclic scaffolds for pharmaceutical applications. Early synthetic routes involved the condensation of ethyl acetoacetate with urea derivatives under basic conditions, a method later refined using catalysts like cerium oxide (CeO₂) to improve yields.
Notably, patents such as CN102030711A (2009) detailed optimized protocols for imidazolidinone synthesis, emphasizing the use of urea and diamines under controlled heating. These methods laid the groundwork for modern applications in medicinal chemistry, where the compound serves as a precursor for antiviral and anticancer agents.
Significance in Heterocyclic Chemistry
Imidazolidinones are pivotal in heterocyclic chemistry due to their structural versatility and biological relevance. This compound exemplifies this role through three key contributions:
- Synthetic Utility : The compound’s α,β-unsaturated ketone moiety enables [4+2] cycloadditions, forming fused heterocycles critical in drug design. For instance, it participates in Diels-Alder reactions to generate polycyclic frameworks found in kinase inhibitors.
- Pharmaceutical Relevance : As a core structure, it underpins antiviral agents targeting HIV protease and HCV NS3 helicase. Modifications at the 1-methyl or 4-ylidene positions enhance binding affinity to viral enzymes.
- Material Science Applications : Its conjugated system contributes to π-electron delocalization in organic semiconductors, as evidenced in studies on heterocyclic nanographenes.
Recent advances, such as the use of organocatalysts for intramolecular hydroamidation, highlight its evolving role in green chemistry.
This analysis underscores the compound’s multidisciplinary importance, bridging organic synthesis, medicinal chemistry, and materials science. Subsequent sections will explore its synthesis, reactivity, and applications in greater depth.
Figure 1. Molecular Structure of this compound
O
||
O=C-OCC-CH₂-C=C
|
N-(CO)-(CH₃)N-CO
The conjugated enone system (highlighted) facilitates electrophilic and pericyclic reactions.
Properties
IUPAC Name |
ethyl (2E)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYWJEJGDFUXDW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639988 | |
| Record name | Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-92-5 | |
| Record name | Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves a condensation reaction between imidazolidine-2,4-dione (also known as hydantoin) derivatives and ethyl acetate or ethyl acetoacetate under acidic catalysis. The reaction forms the imidazolidinylidene moiety conjugated with the ethyl acetate group.
Detailed Synthetic Procedure
-
- Imidazolidine-2,4-dione (hydantoin) or 1-methylimidazolidine-2,4-dione
- Ethyl acetate or ethyl acetoacetate
- Acid catalyst (commonly mineral acids such as hydrochloric acid or sulfuric acid)
-
- The reaction is typically conducted under reflux conditions to facilitate condensation.
- Acid catalysis promotes the formation of the imidazolidinylidene double bond by activating the carbonyl groups.
- Reaction times vary from several hours to overnight depending on scale and catalyst concentration.
-
- The acid catalyst protonates the carbonyl oxygen of ethyl acetate, increasing electrophilicity.
- The nucleophilic nitrogen of the imidazolidine ring attacks the activated carbonyl carbon.
- Subsequent elimination of water leads to the formation of the conjugated imidazolidinylidene structure.
Representative Reaction Scheme
$$
\text{1-methylimidazolidine-2,4-dione} + \text{ethyl acetate} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound}
$$
Purification
- The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed for higher purity requirements.
Analytical Characterization Supporting Preparation
The successful synthesis is confirmed by spectroscopic methods:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of substitution pattern | Characteristic chemical shifts for imidazolidine ring protons and ethyl ester moiety |
| Infrared Spectroscopy (IR) | Identification of functional groups | Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and N–H stretching vibrations |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 198 consistent with C8H10N2O4 |
| Elemental Analysis | Purity and composition verification | Consistent with theoretical C, H, N percentages |
These analyses confirm the formation of the target compound and the integrity of the imidazolidinylidene and ester functionalities.
Research Findings and Optimization
- Catalyst Selection: Studies indicate that mineral acids such as HCl or H2SO4 provide efficient catalysis, but Lewis acids (e.g., ZnCl2) have also been explored to improve yields and selectivity.
- Reaction Time and Temperature: Optimal yields are obtained at reflux temperatures of ethyl acetate (~77 °C) with reaction times ranging from 6 to 12 hours.
- Solvent Effects: Using ethyl acetate as both reagent and solvent simplifies the process; however, polar aprotic solvents like dimethylformamide (DMF) have been tested to enhance solubility and reaction rates.
- Yield: Reported yields range from 70% to 90% depending on reaction conditions and purification methods.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 1-methylimidazolidine-2,4-dione + ethyl acetate | Commercially available or synthesized |
| Catalyst | Mineral acid (HCl, H2SO4) or Lewis acid | Acid catalyst essential for condensation |
| Temperature | Reflux (~77 °C) | Maintains reaction rate and equilibrium |
| Reaction time | 6–12 hours | Longer times may improve conversion |
| Solvent | Ethyl acetate (also reagent) | Sometimes DMF or ethanol used |
| Purification | Recrystallization or chromatography | Ensures ≥95% purity |
| Yield | 70–90% | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various substituted imidazolidinones, oxo derivatives, and reduced imidazolidinone compounds .
Scientific Research Applications
Basic Information
- Molecular Formula: C₈H₁₀N₂O₄
- Molecular Weight: 198.18 g/mol
- CAS Number: 712-92-5
Medicinal Chemistry
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate has been explored for its potential therapeutic properties. Its ability to act as a precursor in the synthesis of biologically active molecules makes it valuable in drug discovery.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the imidazolidinone structure can enhance its selectivity and potency against tumor cells .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.
Application: Synthesis of Heterocycles
This compound is utilized in the synthesis of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The compound's reactive double bond allows for various nucleophilic additions, facilitating the formation of diverse heterocycles .
Materials Science
The compound has been investigated for its role in developing new materials with specific properties.
Application: Polymer Chemistry
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazolidinone Family
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate
- Molecular Formula : C₇H₈N₂O₄
- Molecular Weight : 184.15 g/mol
- Key Differences: Lacks the 1-methyl substitution on the imidazolidinone ring.
- Relevance : This analogue is structurally identical except for the absence of the methyl group, which may reduce steric hindrance in reactions. It is priced similarly (€640.00/50 mg) .
Ethyl 2-(2-nitroimidazol-1-yl)acetate
- Molecular Formula : C₇H₉N₃O₄
- Molecular Weight : 199.16 g/mol
- Key Differences: Replaces the dioxoimidazolidinone with a nitroimidazole ring, introducing electron-withdrawing nitro groups.
- Properties : Lower hydrophobicity (XLogP3 = 0.3) compared to the target compound, likely due to the nitro group’s polarity .
Sulfonamide-Functionalized Derivatives
Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate () share the imidazolidinone core but incorporate sulfonamide and arylthio groups.
- Synthesis : Synthesized via reaction of ethyl bromoacetate with sulfonamide precursors in methylene chloride, using triethylamine as a base .
- Applications: These derivatives are intermediates for triazine-based pharmacophores, highlighting the versatility of the imidazolidinone scaffold in drug design .
Pyridopyrimidine Derivatives ()
Compounds like 3f (57.8% yield) and 3g (52.1% yield) feature fused pyridopyrimidine-dione systems with substituted aryl groups.
- Structural Contrast: While these compounds lack the ester group, they share the imidazolidinone motif. Their higher synthetic yields (e.g., 57.8% for 3f) suggest that bulky aryl substituents may stabilize intermediates during synthesis .
Table 1: Key Properties of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Price (50 mg) |
|---|---|---|---|---|---|
| This compound | C₈H₁₀N₂O₄ | 198.18 | N/A | 1-methyl, ethyl ester | €640.00 |
| Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate | C₇H₈N₂O₄ | 184.15 | N/A | Ethyl ester | €640.00 |
| Ethyl 2-(2-nitroimidazol-1-yl)acetate | C₇H₉N₃O₄ | 199.16 | 0.3 | Nitroimidazole, ethyl ester | N/A |
Biological Activity
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS No. 712-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.
This compound is characterized by the molecular formula and a molecular weight of approximately 198.18 g/mol. The compound can be synthesized through the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide, which facilitates the formation of the imidazolidinone ring .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research involving various derivatives of imidazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard drugs like oxacillin and cefuroxime .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (mg/L) | Bacterial Strains Tested | Reference |
|---|---|---|---|
| Compound A | 3.91 | Staphylococcus aureus | |
| Compound B | 7.82 | Escherichia coli | |
| Compound C | 15.63 | Bacillus cereus |
Anticancer Properties
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including hepatocytes (HepG2) and neuroblastoma (SH-SY5Y). The MTT assay results indicated a dose-dependent reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound on HepG2 and SH-SY5Y cells using MTT assays. The results are summarized below:
Safety Profile and Toxicity
The safety profile of this compound has also been assessed in various studies. Preliminary evaluations indicated that at concentrations close to its MIC values, the compound exhibited low toxicity towards human embryonic kidney cells (HEK-293), highlighting its potential for therapeutic applications without significant adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
